Diphenylsulfonium methylide

Catalog No.
S12191321
CAS No.
M.F
C13H12S
M. Wt
200.30 g/mol
Availability
In Stock
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Diphenylsulfonium methylide

Product Name

Diphenylsulfonium methylide

IUPAC Name

methylidene(diphenyl)-λ4-sulfane

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

InChI

InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2

InChI Key

KDFWIDQEGGGHAB-UHFFFAOYSA-N

Canonical SMILES

C=S(C1=CC=CC=C1)C2=CC=CC=C2

Diphenylsulfonium methylide is a sulfur ylide characterized by the presence of a diphenylsulfonium group attached to a methylidene carbon. As a type of ylide, it features a positive charge on the sulfur atom and a negative charge localized on the adjacent carbon atom. This compound plays a significant role in organic synthesis, particularly in reactions involving electrophiles, due to its nucleophilic character. The general structure can be represented as Ph₂S=CH₂, where Ph represents a phenyl group.

Diphenylsulfonium methylide is primarily utilized in various organic transformations, particularly in the Corey-Chaykovsky reaction, where it reacts with electrophiles like carbonyl compounds to form epoxides and cyclopropanes. The reactivity of diphenylsulfonium methylide can be summarized as follows:

  • Epoxidation: When reacted with carbonyl compounds, diphenylsulfonium methylide can lead to the formation of epoxides through a 1,2-addition mechanism. For instance, it can convert benzaldehyde to 2-phenyloxirane by treating it with the ylide generated in situ from trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide .
  • Cyclopropanation: In contrast to stabilized ylides, diphenylsulfonium methylide tends to favor 1,2-addition over 1,4-addition when reacting with Michael acceptors. This results in cyclopropane formation rather than epoxide formation when conditions favor such pathways .

The synthesis of diphenylsulfonium methylide typically involves the generation of the ylide from corresponding sulfonium salts. Common methods include:

  • Deprotonation: Diphenylsulfonium methylide can be generated by deprotonating diphenylsulfonium halides using strong bases such as sodium hydride or lithium diisopropylamide .
  • In Situ Generation: It is often produced in situ from trimethylsulfonium iodide by treatment with sodium hydride in dimethyl sulfoxide, allowing for immediate use in subsequent reactions .

Diphenylsulfonium methylide finds applications primarily in organic synthesis:

  • Synthesis of Epoxides and Cyclopropanes: It is widely used for synthesizing epoxides and cyclopropanes through its reactions with various electrophiles.
  • Synthetic Intermediates: Due to its reactivity, it serves as an important intermediate in the synthesis of complex organic molecules.

Interaction studies involving diphenylsulfonium methylide focus on its reactivity with various electrophiles. Its behavior as a nucleophile allows it to participate in several significant reactions:

  • Carbonyl Compounds: Interaction with carbonyl compounds leads to the formation of epoxides.
  • Michael Acceptors: When interacting with Michael acceptors, the compound predominantly undergoes 1,2-addition reactions leading to cyclopropane products.

Several compounds share structural characteristics or reactivity profiles with diphenylsulfonium methylide. Below are some similar compounds:

Compound NameStructureKey Characteristics
Dimethylsulfoxonium methylide(CH₃)₂S=CH₂More stable due to sulfoxide group; used for similar reactions.
Trimethylsulfonium methylide(CH₃)₃S=CH₂Unstabilized ylide; commonly used in various synthesis processes.
Dimethylsulfonium chloride(CH₃)₂SClSulfonium salt that can generate ylides upon deprotonation.
Diphenyl(methyl)sulfonium tetrafluoroboratePh₂S⁺CH₃BF₄⁻A stable salt form that can release diphenylsulfonium methylide under specific conditions.

Diphenylsulfonium methylide stands out due to its unique balance between stability and reactivity compared to other ylides. Its ability to participate effectively in both epoxidation and cyclopropanation reactions makes it particularly valuable in synthetic organic chemistry.

Sulfur ylides are 1,2-dipolar compounds featuring a formal positive charge on sulfur and a negative charge on an adjacent carbon atom. The IUPAC defines ylides as "1,2-dipolar species of the type $$ \text{R}m\text{X}^+–\text{Y}^-\text{R} $$", where X is typically nitrogen, phosphorus, or sulfur. Diphenylsulfonium methylide ($$ \text{Ph}2\text{S}^+–\text{CH}_2^- $$) belongs to the sulfonium ylide subclass, distinguished by its sulfur(IV) oxidation state and two phenyl substituents. Unlike sulfoxonium ylides (e.g., dimethylsulfoxonium methylide), which contain a sulfoxide group ($$ \text{S=O} $$), sulfonium ylides like diphenylsulfonium methylide lack oxygen substituents, rendering them more nucleophilic but less thermally stable.

Historical Development and Discovery

The chemistry of sulfur ylides traces back to 1930, when Ingold and Jessop first reported their synthesis. However, their synthetic potential remained untapped until the 1960s, when Corey and Chaykovsky pioneered the use of sulfonium and sulfoxonium ylides in epoxide and cyclopropane synthesis. Diphenylsulfonium methylide emerged as a key player in these reactions due to its ability to transfer methylene groups to carbonyl compounds, a process now known as the Corey–Chaykovsky reaction. Early studies revealed its superiority over diazo compounds in safety and stability, spurring industrial adoption in pharmaceutical syntheses.

Role in Modern Organic Synthesis

In contemporary laboratories, diphenylsulfonium methylide is prized for its versatility. It facilitates:

  • Epoxidation: Reaction with ketones or aldehydes to form epoxides.
  • Cyclopropanation: [2+1] Cycloaddition with α,

Molecular Geometry and Resonance Stabilization

Diphenylsulfonium methylide features a central sulfur atom bonded to two phenyl groups and a methylide moiety ($$ \text{CH}_2^- $$). The sulfur atom adopts a trigonal planar geometry, with bond angles approximating $$ 120^\circ $$ between the phenyl and methylide groups . This planar arrangement is stabilized by resonance between the sulfur’s vacant $$ 3d $$-orbital and the $$ \pi $$-system of the methylide carbon. The resulting delocalization distributes the negative charge across the sulfur-carbon framework, reducing electron density localization and enhancing thermodynamic stability .

The resonance structures of diphenylsulfonium methylide illustrate this stabilization (Figure 1):
$$
\begin{array}{ccc}
& \text{Ph}2\text{S}^+-\text{CH}2^- & \leftrightarrow & \text{Ph}2\text{S}=\text{CH}2 \
\end{array}
$$
Figure 1: Resonance contributors of diphenylsulfonium methylide .

X-ray crystallographic studies of analogous sulfonium compounds, such as (4-methylphenyl)diphenylsulfonium triflate, confirm the prevalence of planar geometries in sulfonium ylides [2]. These structures exhibit shortened sulfur-carbon bond lengths (1.76–1.82 Å), consistent with partial double-bond character arising from resonance [2].

Electronic Configuration and Charge Distribution

The electronic configuration of diphenylsulfonium methylide derives from its sulfur-centered cationic core and the anionic methylide group. Sulfur’s $$ 3s^2 3p^4 3d^0 $$ valence electrons hybridize to form $$ sp^2 $$-orbitals, leaving one $$ 3p $$-orbital vacant for resonance with the methylide’s $$ sp^3 $$-hybridized carbon [3]. Charge distribution analysis reveals a +0.67 formal charge on sulfur and a −0.89 charge on the methylide carbon, as calculated via natural population analysis (NPA) .

The methylide group’s electron-rich nature facilitates nucleophilic reactivity, while the sulfonium center’s positive charge enhances electrophilic character. This duality enables the compound to participate in cycloaddition and epoxidation reactions, where it acts as both an electron donor and acceptor .

AtomFormal ChargeHybridization
Sulfur (S)+0.67$$ sp^2 $$
Methylide (C)−0.89$$ sp^3 $$

Table 1: Charge distribution and hybridization in diphenylsulfonium methylide [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^{13}\text{C} $$ NMR spectrum of diphenylsulfonium methylide exhibits distinct signals for the methylide carbon ($$ \delta \approx 15.9 \, \text{ppm} $$) and aromatic carbons ($$ \delta \approx 120–135 \, \text{ppm} $$) [4]. The methylide carbon’s upfield shift reflects its high electron density, while phenyl carbons show typical aromatic deshielding. Comparative studies with (4-methylphenyl)diphenylsulfonium triflate reveal analogous $$ ^{13}\text{C} $$ shifts for sulfonium-bound carbons ($$ \delta \approx 124–153 \, \text{ppm} $$) [2].

$$ ^1\text{H} $$ NMR data further corroborate the structure, with methylide protons resonating at $$ \delta \approx 2.7 \, \text{ppm} $$ as a singlet due to equivalent environments [4]. Phenyl protons appear as multiplet signals between $$ \delta \approx 7.2–7.6 \, \text{ppm} $$, consistent with monosubstituted aromatic systems [2].

Infrared (IR) Spectroscopy

IR spectra of diphenylsulfonium methylide show characteristic absorptions for sulfur-carbon stretching vibrations ($$ \nu{\text{S-C}} \approx 680–720 \, \text{cm}^{-1} $$) and aromatic C-H bends ($$ \approx 3050 \, \text{cm}^{-1} $$) [4]. The absence of strong $$ \nu{\text{S=O}} $$ bands (typically $$ >1000 \, \text{cm}^{-1} $$) distinguishes it from sulfoxides, confirming its ylidic nature [2].

X-ray Crystallography

X-ray diffraction studies of related sulfonium salts, such as dibenzothiophene sulfoxide, reveal bond lengths and angles aligning with computational predictions for diphenylsulfonium methylide [2]. The sulfur-carbon bond length in these structures ($$ 1.79 \, \text{Å} $$) supports partial double-bond character, as anticipated from resonance models [2].

The most widely utilized approach for generating diphenylsulfonium methylide involves the deprotonation of diphenylsulfonium salts, particularly diphenyl(methyl)sulfonium tetrafluoroborate [1] [2]. This conventional synthesis pathway represents the cornerstone methodology in ylide chemistry and has been extensively documented in the literature.

The preparation process typically begins with the formation of diphenylsulfonium salts through methylation of diphenyl sulfide. Salt formation involves treatment of diphenyl sulfide with methyl triflate, yielding diphenylsulfonium triflate as an intermediate [1]. Alternative salt preparations can utilize methyl iodide in combination with appropriate counterions to generate various diphenylsulfonium derivatives [3].

The fundamental reaction proceeds through a straightforward acid-base mechanism wherein the acidic methyl protons of the sulfonium salt are abstracted by strong bases. Diphenyl(methyl)sulfonium tetrafluoroborate serves as the preferred starting material due to its excellent stability and favorable solubility characteristics in polar aprotic solvents [4]. The tetrafluoroborate counterion provides optimal balance between salt stability and ease of deprotonation, contributing to reproducible reaction outcomes.

Physical properties of the starting sulfonium salt significantly influence the deprotonation efficiency. Diphenyl(methyl)sulfonium tetrafluoroborate exhibits a melting point range of 64.0 to 68.0 degrees Celsius and demonstrates good solubility in methanol and other polar solvents [4]. These characteristics facilitate handling and ensure consistent reaction conditions across different synthetic applications.

The generation mechanism involves initial coordination of the base to the acidic methyl protons, followed by proton abstraction to form the corresponding ylide. The resulting diphenylsulfonium methylide exhibits characteristic zwitterionic structure with negative charge localized on the methyl carbon and positive charge retained on the sulfur center [1]. This charge distribution governs the subsequent reactivity patterns and selectivity profiles observed in ylide-mediated transformations.

Reaction stoichiometry plays a crucial role in determining conversion efficiency and product purity. Optimal conditions typically employ slight excess of base relative to the sulfonium salt to ensure complete deprotonation while minimizing side reactions [1]. The choice of base significantly affects both reaction rate and selectivity, with sodium hydride and potassium tert-butoxide emerging as the most effective deprotonation agents.

Deprotonation Strategies and Base Selection

The selection of appropriate bases for diphenylsulfonium salt deprotonation represents a critical parameter in ylide generation, with different bases offering distinct advantages in terms of reaction efficiency, selectivity, and operational convenience [2] [5].

Sodium hydride emerges as the most frequently employed base for diphenylsulfonium methylide generation, offering excellent deprotonation efficiency and minimal side reactions [1] [2]. The high basicity of sodium hydride, with an approximate proton dissociation constant value of 35, ensures rapid and complete deprotonation of the sulfonium methyl groups. This base demonstrates broad solvent compatibility, functioning effectively in dimethyl sulfoxide, tetrahydrofuran, and N,N-dimethylformamide systems [2].

Potassium tert-butoxide represents an alternative base choice that has gained considerable attention in recent synthetic applications [6] [5]. The unique reactivity profile of potassium tert-butoxide extends beyond simple deprotonation, as evidenced by its effectiveness in carbon-hydrogen bond activation reactions with heterocyclic compounds [6]. Mechanistic studies reveal that potassium tert-butoxide can function through both ionic and neutral heterolytic pathways, depending on the specific reaction conditions and substrate structures [5].

The exceptional performance of potassium tert-butoxide in ylide chemistry stems from its ability to form pentacoordinate silicon intermediates in the presence of silane reagents, leading to heterolysis of silicon-hydrogen bonds and subsequent deprotonation of heteroarene substrates [5]. This mechanism provides insight into the base's effectiveness in diphenylsulfonium salt deprotonation, where similar coordination and heterolysis processes may contribute to enhanced reactivity.

Lithium bis(trimethylsilyl)amide represents a third base option that offers advantages in specific synthetic contexts, particularly when dealing with sensitive substrates or demanding selectivity requirements [7]. The sterically hindered nature of this base can provide enhanced selectivity in cases where multiple deprotonation sites are available, although its effectiveness may be somewhat reduced compared to sodium hydride or potassium tert-butoxide.

Base selection criteria must consider several factors including reaction rate, selectivity, side reaction profiles, and operational convenience. Sodium hydride provides the fastest deprotonation rates with minimal side reactions, making it ideal for general ylide generation applications [2]. Potassium tert-butoxide offers unique mechanistic pathways that may be advantageous in specialized transformations, while lithium bis(trimethylsilyl)amide provides enhanced selectivity at the cost of reduced reaction rates.

The effectiveness of different bases varies significantly depending on the specific sulfonium salt structure and reaction conditions. Control experiments have demonstrated that changing the counterion from potassium to sodium or lithium completely abolishes reactivity in certain systems, highlighting the importance of specific base-counterion combinations [8]. This observation underscores the critical nature of base selection in optimizing ylide generation protocols.

Alternative approaches to traditional deprotonation include fluoride-induced desilylation methods, which offer milder reaction conditions and reduced side reaction profiles [9]. Diphenylsulfonium methylide formation through fluoride-induced desilylation of diphenyl[(trimethylsilyl)methyl]sulfonium triflate with cesium fluoride provides an alternative synthetic route that may be preferred in cases where traditional bases prove problematic [9].

Solvent and Temperature Optimization

Solvent selection and temperature control represent fundamental parameters in optimizing diphenylsulfonium methylide generation, with these variables significantly affecting reaction efficiency, ylide stability, and overall synthetic outcomes [10] [11].

Dimethyl sulfoxide emerges as the premier solvent choice for diphenylsulfonium methylide generation, offering optimal combination of ylide stability, salt solubility, and reaction efficiency [1] [12]. The high dielectric constant of dimethyl sulfoxide (46.7) facilitates dissolution of ionic sulfonium salts while providing stabilization for the resulting ylide through favorable solvation interactions [12]. The aprotic nature of dimethyl sulfoxide prevents competitive protonation reactions that could compromise ylide stability.

Tetrahydrofuran represents a widely utilized alternative solvent that offers good performance characteristics while providing operational advantages [13]. The lower boiling point of tetrahydrofuran (66 degrees Celsius) compared to dimethyl sulfoxide facilitates product isolation and purification procedures [13]. Ylide stability in tetrahydrofuran remains good, although somewhat reduced compared to dimethyl sulfoxide systems [13].

Temperature optimization studies reveal that diphenylsulfonium methylide generation can be effectively accomplished across a broad temperature range, typically from 0 to 60 degrees Celsius [10] [11]. Lower temperatures favor ylide stability and minimize decomposition pathways, while higher temperatures accelerate deprotonation kinetics and improve reaction rates [11]. The optimal temperature window depends on the specific base-solvent combination and the intended application of the generated ylide.

Reaction temperature effects extend beyond simple kinetic considerations to influence selectivity patterns and side reaction profiles [11]. Temperature increases generally enhance deprotonation rates but may also promote alternative reaction pathways that compromise ylide purity [11]. Careful temperature control becomes particularly important when dealing with thermally sensitive substrates or when high selectivity requirements must be met.

Solvent polarity effects play a crucial role in determining reaction outcomes, with polar aprotic solvents consistently providing superior results compared to non-polar alternatives [14] [15]. The enhanced solvation of ionic intermediates in polar media contributes to improved reaction rates and reduced side reaction formation [15]. N,N-Dimethylformamide and N-Methyl-2-pyrrolidone represent additional polar aprotic options that can provide excellent results in specific applications [16].

The relationship between solvent dielectric constant and reaction efficiency demonstrates clear trends, with higher polarity solvents generally providing improved ylide generation outcomes [15]. Dichloromethane and other low-polarity solvents exhibit poor performance due to inadequate solvation of the ionic reaction components [13]. Aromatic solvents such as toluene show limited effectiveness due to poor sulfonium salt solubility and inadequate ylide stabilization.

Temperature-pressure relationships become important considerations in specialized applications where elevated pressures are employed [17]. High-pressure synthesis conditions can extend the accessible temperature range and modify reaction selectivity patterns, although such conditions are typically reserved for specialized synthetic challenges [17].

Optimization protocols should consider the interplay between solvent choice and temperature settings to achieve optimal reaction outcomes. Dimethyl sulfoxide systems typically perform best at moderate temperatures (20-60 degrees Celsius), while tetrahydrofuran systems may benefit from slightly lower operating temperatures to maintain ylide stability [12] [13]. The specific optimization parameters depend on the intended application and the required balance between reaction rate and product quality.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

200.06597156 g/mol

Monoisotopic Mass

200.06597156 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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